molecular formula C11H24O10 B12593188 acetic acid;(2S,3R)-2-methylbutane-1,2,3,4-tetrol CAS No. 502147-83-3

acetic acid;(2S,3R)-2-methylbutane-1,2,3,4-tetrol

Cat. No.: B12593188
CAS No.: 502147-83-3
M. Wt: 316.30 g/mol
InChI Key: YDLKIFBCSSCHST-LEIZOONBSA-N
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Description

Acetic acid;(2S,3R)-2-methylbutane-1,2,3,4-tetrol is a compound that combines the properties of acetic acid and a tetrol derivative Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar The tetrol derivative, (2S,3R)-2-methylbutane-1,2,3,4-tetrol, is a sugar alcohol with multiple hydroxyl groups, making it a polyol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;(2S,3R)-2-methylbutane-1,2,3,4-tetrol can be achieved through several methods. One common approach involves the esterification of (2S,3R)-2-methylbutane-1,2,3,4-tetrol with acetic acid under acidic conditions. This reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;(2S,3R)-2-methylbutane-1,2,3,4-tetrol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups in the tetrol moiety can be oxidized to form ketones or aldehydes.

    Reduction: The carboxyl group of acetic acid can be reduced to form ethanol.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products

    Oxidation: Oxidation of the tetrol moiety can yield compounds like 2-methylbutane-1,2,3,4-tetraone.

    Reduction: Reduction of acetic acid results in ethanol.

    Substitution: Substitution reactions can produce a variety of derivatives depending on the substituent introduced.

Scientific Research Applications

Acetic acid;(2S,3R)-2-methylbutane-1,2,3,4-tetrol has several applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid;(2S,3R)-2-methylbutane-1,2,3,4-tetrol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the tetrol moiety can form hydrogen bonds with enzymes and receptors, influencing their activity. The carboxyl group of acetic acid can participate in acid-base reactions, affecting the pH and ionic balance in biological systems. These interactions can modulate metabolic processes and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid;(2S,3R)-2-methylbutane-1,2,3,4-tetrol is unique due to its combination of a carboxylic acid and a tetrol moiety. This dual functionality allows it to participate in a wide range of chemical reactions and biological processes, making it a versatile compound for research and industrial applications.

Properties

CAS No.

502147-83-3

Molecular Formula

C11H24O10

Molecular Weight

316.30 g/mol

IUPAC Name

acetic acid;(2S,3R)-2-methylbutane-1,2,3,4-tetrol

InChI

InChI=1S/C5H12O4.3C2H4O2/c1-5(9,3-7)4(8)2-6;3*1-2(3)4/h4,6-9H,2-3H2,1H3;3*1H3,(H,3,4)/t4-,5+;;;/m1.../s1

InChI Key

YDLKIFBCSSCHST-LEIZOONBSA-N

Isomeric SMILES

CC(=O)O.CC(=O)O.CC(=O)O.C[C@](CO)([C@@H](CO)O)O

Canonical SMILES

CC(=O)O.CC(=O)O.CC(=O)O.CC(CO)(C(CO)O)O

Origin of Product

United States

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